molecular formula C6H12O2 B134956 (2R)-2,3-dimethylbutanoic acid CAS No. 27855-05-6

(2R)-2,3-dimethylbutanoic acid

Cat. No. B134956
CAS RN: 27855-05-6
M. Wt: 116.16 g/mol
InChI Key: XFOASZQZPWEJAA-RXMQYKEDSA-N
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Description

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with two methyl groups on the second carbon atom. It is related to compounds that are found in several peptide antibiotics, toxins, and biologically active molecules. The absolute configuration of similar compounds, such as (–)-2-chloro-3,3-dimethylbutanoic acid, has been assigned as R based on various analytical methods .

Synthesis Analysis

The synthesis of compounds related to (2R)-2,3-dimethylbutanoic acid involves various strategies. For instance, the asymmetric synthesis of N,N'-protected 2,3-diaminobutanoic acid stereoisomers, which are structurally related to (2R)-2,3-dimethylbutanoic acid, has been achieved using Rh(I)-phosphine-catalyzed hydrogenation of enamides . Additionally, the synthesis of (R)- and (S)-2-amino-3,3-dimethylbutanesulfonic acid, which shares the dimethylbutane backbone, has been reported with high enantiomeric purities . Furthermore, the synthesis of racemic 2,4-dimethyldocosanoic acid, which contains a similar dimethyl moiety, has been accomplished and the chiral center resolved .

Molecular Structure Analysis

The molecular structure of compounds similar to (2R)-2,3-dimethylbutanoic acid has been studied using various spectroscopic and crystallographic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the properties of (2R)-2,3-dimethylbutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (2R)-2,3-dimethylbutanoic acid includes the formation of intermolecular hydrogen bonds. For instance, a 2,2-dimethylbutynoic acid derivative forms an intermolecularly hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid group . Similarly, the title compound 2-amino-2,3-dimethylbutanamide forms a three-dimensional network through intermolecular N—H⋯O hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to (2R)-2,3-dimethylbutanoic acid can be inferred from studies on similar molecules. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide information on the charge transfer and stability of the molecule . The thermal stability and absorption properties of this compound have also been characterized . These analyses are essential for understanding the behavior of (2R)-2,3-dimethylbutanoic acid in various environments.

Scientific Research Applications

Chemical Vapor Deposition Precursors

(2R)-2,3-dimethylbutanoic acid derivatives are utilized in the preparation of inorganic materials. For instance, the reaction of Zirconium Tetrachloride with 2,2-dimethylbutanoic acid forms zirconium tetrakis(2,2-dimethylbutanoate), a volatile compound suitable as a precursor for chemical vapor deposition, facilitating the fabrication of advanced materials (Makhaev & Petrova, 2018).

Catalyst Design and Selective Conversion Processes

The compound's derivatives find applications in catalyst design for selective chemical conversions. Research demonstrates its role in dehydrogenation processes, where bimetallic catalysts achieve selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes, showcasing the acid's utility in enhancing catalyst stability and efficiency (Rougé et al., 2019).

Synthesis of High-Intensity Sweeteners

(2R)-2,3-dimethylbutanoic acid serves as a precursor in the synthesis of high-intensity sweeteners, like neotame. The economical synthesis of 3,3-Dimethylbutyraldehyde from 3,3-dimethylbutanoic acid through chlorination and catalytic hydrogenation underlines the compound's significance in creating cost-effective sweetening solutions (Yu-jun, 2009).

Solid-State Chemistry and Material Science

The acid's derivatives are pivotal in solid-state chemistry, particularly in understanding the polymorphism and dynamics of crystalline phases. Research on dimethylbutanols, related to 2,3-dimethylbutanoic acid, explores their solid-state polymorphism and dynamics, providing insights into the molecular motions and phase transitions important for material design (Carignani et al., 2018).

Safety And Hazards

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properties

IUPAC Name

(2R)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOASZQZPWEJAA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583132
Record name (2R)-2,3-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,3-dimethylbutanoic acid

CAS RN

27855-05-6
Record name 2,3-Dimethylbutanoic acid, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2,3-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLBUTANOIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1JDQ7R1ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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